molecular formula C22H32N2O3 B5955453 3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide

3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide

Cat. No.: B5955453
M. Wt: 372.5 g/mol
InChI Key: MHUVHKQFDITAQM-UHFFFAOYSA-N
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Description

3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide is a complex organic compound featuring a piperidine ring substituted with a benzodioxole moiety and a cyclopropylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde.

    Piperidine Ring Formation: The piperidine ring is formed through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

    Substitution Reactions: The benzodioxole moiety is introduced to the piperidine ring through a substitution reaction, often using a halogenated precursor and a base.

    Amidation: The final step involves the formation of the cyclopropylpropanamide group through an amidation reaction, where the piperidine derivative is reacted with cyclopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperidine ring can form hydrogen bonds with polar residues. The cyclopropylpropanamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety provides aromaticity and potential for π-π interactions, while the piperidine ring offers flexibility and the ability to form hydrogen bonds. The cyclopropylpropanamide group enhances the compound’s stability and binding affinity.

Properties

IUPAC Name

3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-16(12-18-2-6-20-21(13-18)27-15-26-20)14-24-10-8-17(9-11-24)3-7-22(25)23-19-4-5-19/h2,6,13,16-17,19H,3-5,7-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVHKQFDITAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)CN3CCC(CC3)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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